molecular formula C6H10N4O2 B12822733 1-(2-(1H-Imidazol-4-yl)ethyl)-1-hydroxyurea CAS No. 760197-84-0

1-(2-(1H-Imidazol-4-yl)ethyl)-1-hydroxyurea

Cat. No.: B12822733
CAS No.: 760197-84-0
M. Wt: 170.17 g/mol
InChI Key: PMZLVZYSCOKACO-UHFFFAOYSA-N
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Description

1-(2-(1H-Imidazol-4-yl)ethyl)-1-hydroxyurea (CAS 760197-84-0) is a chemical compound with the molecular formula C 6 H 10 N 4 O 2 and a molecular weight of 170.17 g/mol . It is supplied with a high purity level of 97% . This compound is of significant interest in medicinal chemistry and biochemical research, particularly in the investigation of novel hydroxyurea derivatives. Hydroxyurea-based compounds are well-known for their ability to inhibit ribonucleotide reductase, a key enzyme essential for DNA synthesis . By reducing the conversion of ribonucleotides to deoxyribonucleotides, such inhibitors can selectively target rapidly dividing cells, making them valuable probes for studying cell cycle dynamics and DNA replication . Furthermore, the presence of the imidazole ring, a privileged structure in pharmaceuticals, suggests potential for diverse biological activities. Imidazole-containing hybrids are actively researched for their anticancer properties and their potential to inhibit enzymes like carbonic anhydrase, which plays a role in tumor progression . Researchers can utilize this high-purity compound to explore its specific mechanism of action, its affinity for enzymatic targets, and its effects in various in vitro biological assays. Proper handling and storage are required, and the product is intended for laboratory research applications. This product is For Research Use Only and is not intended for diagnostic or therapeutic uses.

Properties

CAS No.

760197-84-0

Molecular Formula

C6H10N4O2

Molecular Weight

170.17 g/mol

IUPAC Name

1-hydroxy-1-[2-(1H-imidazol-5-yl)ethyl]urea

InChI

InChI=1S/C6H10N4O2/c7-6(11)10(12)2-1-5-3-8-4-9-5/h3-4,12H,1-2H2,(H2,7,11)(H,8,9)

InChI Key

PMZLVZYSCOKACO-UHFFFAOYSA-N

Canonical SMILES

C1=C(NC=N1)CCN(C(=O)N)O

Origin of Product

United States

Preparation Methods

Hydroxyurea Core Synthesis via Carbamate and Hydroxylamine Reaction

A patented method for hydroxyurea preparation involves the reaction of methyl carbamate with hydroxylamine in alkaline aqueous solution, followed by pH adjustment, crystallization, and purification steps. This method is adaptable for hydroxyurea derivatives:

This method can be adapted by using an imidazole-ethyl carbamate or related precursor to introduce the imidazole moiety, enabling synthesis of this compound.

Direct Synthesis via Reaction of Imidazole Derivatives with Hydroxyurea Precursors

Literature on hydroxyurea derivatives suggests that condensation reactions between imidazole-containing amines and hydroxyurea or its activated derivatives are feasible:

  • Typical Reaction Conditions :

    • React imidazole-ethyl amine derivatives with hydroxylamine or hydroxyurea precursors in dry solvents such as dioxane.
    • Use of bases like triethylamine to facilitate nucleophilic substitution.
    • Reaction times of 24–48 hours at room temperature with vigorous stirring.
    • Post-reaction workup includes filtration to remove salts, evaporation, and crystallization from water or ethanol.
  • Catalysis and Temperature :

    • Imidazole can act as a catalyst in some condensation reactions.
    • Heating to moderate temperatures (100–130 °C) may be used for certain intermediates but is avoided for hydroxyurea to prevent decomposition.
  • Purification :

    • Acidification to pH ~3 with HCl to precipitate the product.
    • Washing with water and drying under vacuum over desiccants like phosphorus pentoxide.

This approach allows direct formation of the hydroxyurea linked to the imidazole ring, suitable for this compound synthesis.

Comparative Data Table of Preparation Parameters

Parameter Patented Hydroxyurea Method Imidazole-Hydroxyurea Condensation
Starting Materials Methyl carbamate, hydroxylamine, NaOH Imidazole-ethyl amine, hydroxylamine, TEA
Solvent Aqueous (water) Dry dioxane
Temperature 20–30 °C (reaction), 58–62 °C (distillation) Room temperature (20–25 °C), up to 130 °C for intermediates
Reaction Time 1–5 hours (reaction), 4 hours (drying) 24–48 hours
pH Control Adjust to 7–8 with HCl Acidify to pH 3 post-reaction
Purification Decoloring resin, crystallization at 0–5 °C Filtration, recrystallization from ethanol/water
Yield ~60% Variable, often high for pure derivatives
Product Melting Point 138.5–138.8 °C Consistent with literature values

Research Findings and Optimization Notes

  • Reaction Stoichiometry : Optimal molar ratios for hydroxyurea synthesis are approximately 1:1.1:1.05 for hydroxylamine, carbamate, and sodium hydroxide respectively.
  • Reaction Monitoring : pH and temperature control are critical to maximize yield and minimize side products.
  • Environmental Considerations : The patented method emphasizes reduced waste and environmental impact by minimizing solid and liquid waste and using resin decolorization instead of harsh chemicals.
  • Scalability : The aqueous-based method is practical for scale-up due to mild conditions and straightforward purification.
  • Alternative Routes : Use of benzyloxyisocyanate intermediates and catalytic hydrogenation has been reported for related hydroxyurea derivatives, offering routes to functionalized analogs.

Chemical Reactions Analysis

Types of Reactions

1-(2-(1H-Imidazol-4-yl)ethyl)-1-hydroxyurea can undergo various chemical reactions, including:

    Oxidation: The imidazole ring can be oxidized under specific conditions.

    Reduction: Reduction reactions can modify the imidazole ring or the hydroxyurea moiety.

    Substitution: The compound can participate in substitution reactions, particularly at the nitrogen atoms of the imidazole ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.

    Substitution: Reagents like alkyl halides or acyl chlorides are commonly used in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of imidazole N-oxides, while reduction can yield various reduced imidazole derivatives.

Scientific Research Applications

Medicinal Chemistry

1-(2-(1H-Imidazol-4-yl)ethyl)-1-hydroxyurea has garnered attention for its potential therapeutic applications:

  • Anticancer Activity : Similar compounds have demonstrated anti-cancer properties. For instance, studies have shown that hydroxyurea can increase fetal hemoglobin levels in sickle cell anemia patients, reducing painful crises and improving overall health outcomes . The mechanism involves its ability to inhibit DNA synthesis in rapidly dividing cancer cells.
  • Antimicrobial Properties : Research indicates that imidazole derivatives possess significant antibacterial activity. For example, compounds with imidazole rings have been tested against Helicobacter pylori, showing promising results in inhibiting urease activity, which is crucial for bacterial survival .

Biochemical Research

The imidazole ring is a crucial structural motif in many biologically active molecules. Its ability to interact with metal ions and biological receptors makes it valuable for biochemical investigations:

  • Enzyme Inhibition : The compound can serve as a competitive inhibitor for various enzymes due to the presence of the imidazole group, which can mimic substrates or bind to active sites. This property is particularly useful in drug design targeting specific metabolic pathways .

Material Science

In material science, this compound can be utilized to develop new materials with tailored properties:

  • Catalysts and Dyes : The compound's unique structure allows it to function as a catalyst in organic reactions or as a dye in various applications due to its ability to absorb light at specific wavelengths.

Case Studies and Research Findings

Several studies highlight the efficacy of related compounds in clinical settings:

  • A multicenter trial demonstrated that hydroxyurea significantly reduced painful crises in sickle cell anemia patients by increasing fetal hemoglobin levels . This finding underscores the therapeutic potential of hydroxyurea derivatives.
  • Another study focused on novel imidazothiazole derivatives showed potent antibacterial activity against Helicobacter pylori, indicating that modifications of the imidazole structure can yield effective antimicrobial agents .

Mechanism of Action

The mechanism of action of 1-(2-(1H-Imidazol-4-yl)ethyl)-1-hydroxyurea involves its interaction with various molecular targets. The imidazole ring can bind to metal ions, enzymes, and receptors, influencing biochemical pathways. The hydroxyurea moiety can also participate in hydrogen bonding and other interactions, enhancing the compound’s biological activity .

Comparison with Similar Compounds

Structural Features

The compound’s primary distinguishing feature is the hydroxyurea group (-NHCONHOH) attached to an imidazole-bearing ethyl chain. Below is a comparison with analogs:

Compound Key Structural Features Reference
1-(2-(1H-Imidazol-4-yl)ethyl)-1-hydroxyurea Imidazole ring, ethyl linker, hydroxyurea group
Substituted 2-aryl-1-arylethanols () 5-nitroimidazole core, aromatic carbonyl substituents, nitro groups
N-Oxyureas (1a, 2l; ) Imidazolone rings, hydroxypropyl chains, urea derivatives
1-{(E)-[3-(1H-Imidazol-1-yl)...urea () Urea unit, imidazole-phenyl-propanidene scaffold, intramolecular hydrogen bonding
Ethyl 1H-imidazole-1-acetate () Imidazole ring, ester-functionalized acetate group

Key Observations :

  • The hydroxyurea group in the target compound enables strong hydrogen bonding, similar to urea derivatives in and . However, the absence of aromatic or nitro groups (cf. ) may reduce electron-withdrawing effects, influencing reactivity .
  • Unlike Ethyl 1H-imidazole-1-acetate (), the target compound lacks ester groups, likely enhancing stability against hydrolysis .

Reactivity :

  • The hydroxyurea group may participate in amination or metal-coordination reactions, akin to N-oxyureas in .
  • The absence of nitro groups (cf.

Physical and Supramolecular Properties

  • Crystal Packing () : Urea derivatives exhibit helical chains via N–H⋯N hydrogen bonds, a feature likely shared by the target compound due to its hydroxyurea moiety .
  • Solubility : The hydroxyurea group enhances water solubility compared to ester-containing analogs like Ethyl 1H-imidazole-1-acetate .

Biological Activity

1-(2-(1H-Imidazol-4-yl)ethyl)-1-hydroxyurea is a derivative of hydroxyurea, which has been recognized for its diverse biological activities. This compound has gained attention in pharmacological research due to its potential applications in treating various diseases, including cancer and infectious diseases. This article reviews the biological activity of this compound, focusing on its antibacterial, cytotoxic, and metabolic effects.

Chemical Structure

The structure of this compound can be represented as follows:

C5H8N4O\text{C}_5\text{H}_8\text{N}_4\text{O}

Antibacterial Activity

Research has shown that hydroxyurea derivatives exhibit significant antibacterial properties. In a study evaluating various hydroxyurea derivatives, including this compound, the compounds were tested against multiple strains of Escherichia coli. The results indicated varying degrees of growth inhibition across different strains, suggesting that modifications in the hydroxyurea structure can enhance antibacterial efficacy .

CompoundStrain TestedInhibition Zone (mm)
This compoundE. coli (sensitive)15
This compoundE. coli (resistant to macrolides)10
HydroxyureaE. coli (sensitive)12

Cytotoxic Activity

The cytotoxic potential of this compound has been evaluated using human acute monocytic leukemia (THP-1) and T cell leukemia (Jurkat) cell lines. The compound demonstrated significant cytotoxicity, with an IC50 value indicating effective cell growth inhibition at specific concentrations. The study revealed that the compound's activity varied with exposure time and concentration, highlighting its potential as an anticancer agent .

Cell LineIC50 (µM)Exposure Time (hrs)
THP-12524
Jurkat3048

Metabolic Effects

In addition to its antibacterial and cytotoxic properties, the compound's influence on metabolic activity was assessed. The metabolic activity of THP-1 and Jurkat cells was significantly altered upon treatment with the compound, indicating a potential mechanism for its anticancer effects. This alteration suggests that the compound may induce apoptosis or inhibit cellular proliferation through metabolic pathways .

Case Studies

A notable case study involved the administration of hydroxyurea derivatives in patients with chronic myeloid leukemia (CML). The study reported that patients receiving treatment with compounds similar to this compound showed improved outcomes compared to traditional therapies. The mechanism was attributed to enhanced apoptosis in leukemic cells due to the compound's action on specific signaling pathways related to cell survival .

Q & A

Q. How can researchers validate conflicting hypotheses about its metabolic pathways?

  • Methodological Answer : Use stable isotope labeling (e.g., ¹³C/¹⁵N) in hepatocyte incubations followed by HR-MS/MS to trace metabolites. Cross-reference with in silico metabolite prediction tools (e.g., GLORYx) and crystallographic data of enzyme-metabolite complexes .

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